REACTION_CXSMILES
|
[K+].[Br-].[F:3][C:4]([F:24])([CH:7]([F:23])[O:8][C:9]([F:22])([F:21])[C:10]([F:20])([F:19])[C:11]([F:18])([F:17])[O:12][C:13]([F:16])([F:15])[F:14])[CH2:5][OH:6].[O-]Cl.[Na+].S(=O)(=O)(O)[OH:29]>O.CC#N>[F:3][C:4]([F:24])([CH:7]([F:23])[O:8][C:9]([F:22])([F:21])[C:10]([F:19])([F:20])[C:11]([F:17])([F:18])[O:12][C:13]([F:14])([F:15])[F:16])[C:5]([OH:29])=[O:6] |f:0.1,3.4|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]Cl.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
2,2,3-trifluoro-3-(1,1,2,2,3,3-hexafluoro-3-trifluoromethoxy-propoxy)-propan-1-ol
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC(CO)(C(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a dropping funnel and stirrer
|
Type
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ADDITION
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Details
|
were added via the dropping funnel in 3 portions over two days
|
Duration
|
2 d
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted three times with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether phases were dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)O)(C(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.4 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |